molecular formula C15H20ClNO3 B7355314 2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine

2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine

Katalognummer B7355314
Molekulargewicht: 297.78 g/mol
InChI-Schlüssel: QEBBKMQEHXPCFR-SFVWDYPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine is a chemical compound that is commonly known as TAK-659. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and is currently being studied for its potential use in the treatment of various cancers and autoimmune diseases. In

Wirkmechanismus

BTK is a tyrosine kinase that plays a critical role in B cell receptor signaling. It is involved in the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. Inhibition of BTK by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also been shown to suppress the activity of autoimmune cells in models of rheumatoid arthritis and lupus. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments. It is highly potent and selective for BTK, making it a useful tool for studying B cell receptor signaling. It has also been shown to have good pharmacokinetic properties, allowing for in vivo studies. However, TAK-659 is a small molecule inhibitor and may have off-target effects, which need to be carefully evaluated.

Zukünftige Richtungen

There are several future directions for the study of TAK-659. One potential application is in the treatment of lymphoma, where it has shown promising preclinical results. Further studies are needed to evaluate its efficacy in clinical trials. Another potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. TAK-659 has shown efficacy in preclinical models, and clinical trials are currently ongoing. Finally, TAK-659 may have applications in other diseases where BTK plays a role, such as chronic lymphocytic leukemia and mantle cell lymphoma. Further studies are needed to fully understand the potential of TAK-659 in these diseases.
Conclusion:
In conclusion, TAK-659 is a potent inhibitor of BTK that has shown promise in the treatment of various cancers and autoimmune diseases. Its synthesis method has been optimized to yield a high purity product with high yield. TAK-659 has a favorable pharmacokinetic profile and has demonstrated efficacy in preclinical models. However, further studies are needed to evaluate its efficacy in clinical trials and to fully understand its potential in various diseases.

Synthesemethoden

The synthesis of TAK-659 involves the reaction of 2-chlorophenyl isocyanate with 2-(2-hydroxyethyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with 1,4-dioxane-2-methanol to form the final product. The synthesis of TAK-659 has been optimized to yield a high purity product with high yield.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential use in the treatment of various cancers and autoimmune diseases. It has been shown to be a potent inhibitor of BTK, which plays a critical role in the development and progression of these diseases. TAK-659 has demonstrated efficacy in preclinical models of lymphoma, leukemia, and multiple myeloma. It has also shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

2-(2-chlorophenyl)-4-[[(2S)-1,4-dioxan-2-yl]methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c16-14-4-2-1-3-13(14)15-10-17(5-6-20-15)9-12-11-18-7-8-19-12/h1-4,12,15H,5-11H2/t12-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBBKMQEHXPCFR-SFVWDYPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2COCCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C[C@H]2COCCO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.